molecular formula C13H17N3O3S B4034940 2-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid

2-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid

Cat. No.: B4034940
M. Wt: 295.36 g/mol
InChI Key: AGIONAJPEFKHPK-UHFFFAOYSA-N
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Description

2-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid is a complex organic compound that features a thiadiazole ring, a cyclopropyl group, and a cyclohexane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid typically involves multiple steps, starting with the formation of the thiadiazole ring. The final step involves the coupling of the thiadiazole derivative with cyclohexanecarboxylic acid under suitable conditions, often using coupling reagents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid is unique due to the combination of the thiadiazole ring, cyclopropyl group, and cyclohexanecarboxylic acid moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

2-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c17-10(8-3-1-2-4-9(8)12(18)19)14-13-16-15-11(20-13)7-5-6-7/h7-9H,1-6H2,(H,18,19)(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIONAJPEFKHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=NN=C(S2)C3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid
Reactant of Route 3
2-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid
Reactant of Route 4
2-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid
Reactant of Route 5
2-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid
Reactant of Route 6
2-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid

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